![molecular formula C21H17N5O2S2 B2549818 N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-17-5](/img/structure/B2549818.png)
N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is a derivative of triazolopyrimidine, which is a class of compounds known for their biological activities, including antitumor properties. The structure of this compound suggests potential affinity for biological targets, possibly including adenosine receptors or cancer cell lines, as indicated by the activities of similar compounds .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions and substitutions. For instance, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with various substituents has been achieved starting from chloro compounds and using nucleophilic substitution with appropriate amines . Similarly, chlorosulfonation and reactions with amines have been used to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines can significantly affect their biological activity. For example, the presence of certain substituents at specific positions on the triazolopyrimidine core can lead to high affinity for the A1 adenosine receptor . The molecular structure of the compound , with a phenylsulfonyl group and a 4-methylbenzyl moiety, may influence its binding properties and biological activity.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including Dimroth rearrangement, which can lead to the formation of isomeric structures with different biological activities . The unexpected Dimroth rearrangement observed in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines indicates that the compound might also undergo similar rearrangements, potentially yielding isomers with distinct properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of lipophilic and aromatic substituents can affect these properties and, consequently, the compound's pharmacokinetic profile . The specific properties of "N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" would need to be empirically determined to fully understand its behavior in biological systems.
Applications De Recherche Scientifique
Serotonin 5-HT6 Receptor Antagonists
Research has demonstrated the effectiveness of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines in binding to the serotonin 5-HT6 receptor, indicating their potential as selective antagonists. These compounds were synthesized and evaluated for their ability to inhibit functional cellular responses to serotonin, with some derivatives showing high affinity and activity in receptor binding assays and functional assays. This highlights their potential in studying and potentially treating conditions related to serotonin function (Ivachtchenko et al., 2010).
Antimicrobial Activity
Another area of application for derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin is in antimicrobial research. Various substituted tricyclic compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Mittal et al., 2011).
Synthesis and Characterization
The compound's derivatives have been subject to synthesis and characterization studies, aiming to explore their chemical properties and potential applications further. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been reported, showcasing the versatility and potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin scaffolds in the development of new chemical entities (Davoodnia et al., 2008).
Inhibitors and Kinase Activities
Derivatives of N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been investigated for their potential as kinase inhibitors, with some showing promising results in inhibiting Aurora-A kinase. This activity suggests their potential application in cancer research and treatment, highlighting the compound's versatility in medicinal chemistry (Shaaban et al., 2011).
Propriétés
IUPAC Name |
10-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-14-7-9-15(10-8-14)13-22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZARIAKFETTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
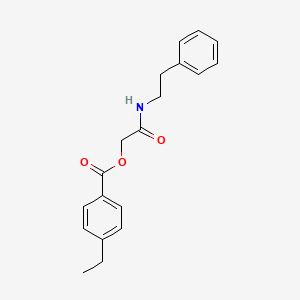
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)
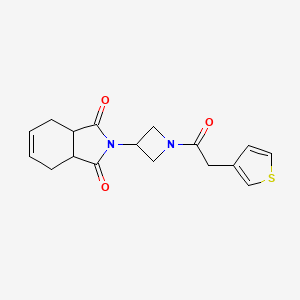

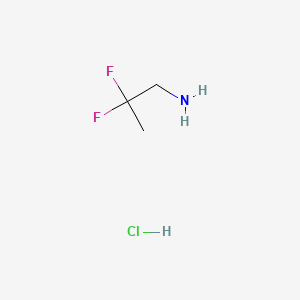
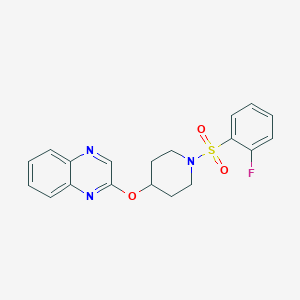
![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
![Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B2549749.png)
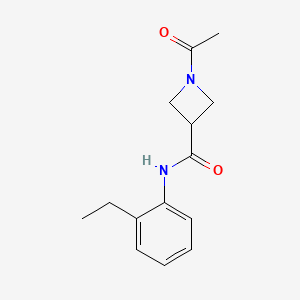
![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)
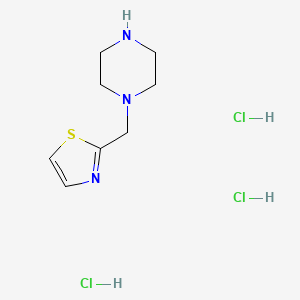
![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)